![molecular formula C11H22N2O2 B1650116 tert-butyl N-[2-cyclopropyl-2-(methylamino)ethyl]carbamate CAS No. 1117693-64-7](/img/structure/B1650116.png)
tert-butyl N-[2-cyclopropyl-2-(methylamino)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“tert-butyl N-[2-cyclopropyl-2-(methylamino)ethyl]carbamate” is a chemical compound with the molecular formula C11H22N2O2 . It has a molecular weight of 214.30 .
Molecular Structure Analysis
The molecular structure of “this compound” is based on its molecular formula C11H22N2O2 . It consists of a tert-butyl group attached to a carbamate functional group, which is in turn attached to a 2-cyclopropyl-2-(methylamino)ethyl group .Scientific Research Applications
Synthesis of Insecticide Analogues
"tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate" has been utilized to create spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid. This process involved a key cocyclization step, leading to the production of both the target analogues and their regioisomers with verified structures via X-ray crystallography, indicating its potential application in the development of novel insecticidal compounds (Farina Brackmann et al., 2005).
Enantioselective Synthesis
The compound has also served as a critical intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure confirms its utility in maintaining the desired substitution pattern on the cyclopentane ring, crucial for synthesizing analogues with specific stereochemical configurations (M. Ober et al., 2004).
Metabolism Studies
Research into the metabolism of methyl tert-butyl ether (MTBE) by human liver microsomes has indirectly highlighted the role of similar tert-butyl compounds. It emphasizes the cytochrome P450 enzymes' importance in the metabolic pathways, which could be relevant for studying the metabolism of tert-butyl N-[2-cyclopropyl-2-(methylamino)ethyl]carbamate and its potential toxicological impact (Jun-yan Hong et al., 1997).
Chemical Synthesis and Characterization
The versatility of tert-butyl carbamates in chemical synthesis is further underscored by their use in creating protected amino acids and polyamides, as well as their involvement in reactions leading to aminated methyllithium, showcasing their broad applicability in organic synthesis (J. Pak et al., 1998).
Atmospheric CO2 Fixation
A novel application involves the cyclizative fixation of atmospheric CO2 by unsaturated amines to yield cyclic carbamates. This method, utilizing tert-butyl hypoiodite, demonstrates the compound's potential in carbon capture technologies and the synthesis of value-added products from CO2 (Y. Takeda et al., 2012).
Properties
IUPAC Name |
tert-butyl N-[2-cyclopropyl-2-(methylamino)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-9(12-4)8-5-6-8/h8-9,12H,5-7H2,1-4H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQTVSBIBUEQNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1CC1)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701167204 |
Source


|
| Record name | 1,1-Dimethylethyl N-[2-cyclopropyl-2-(methylamino)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701167204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1117693-64-7 |
Source


|
| Record name | 1,1-Dimethylethyl N-[2-cyclopropyl-2-(methylamino)ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1117693-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[2-cyclopropyl-2-(methylamino)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701167204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-Oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B1650034.png)
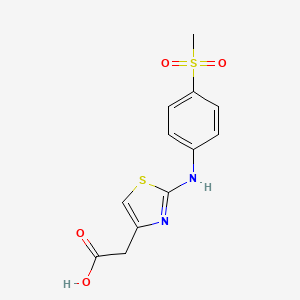
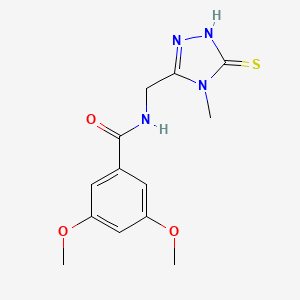
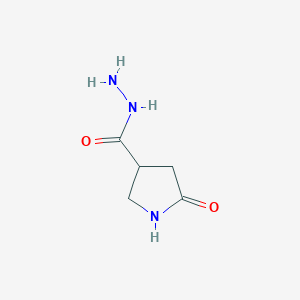
![1-[[1-(4-Chlorophenyl)tetrazol-5-yl]methyl]piperazine](/img/structure/B1650039.png)
![1-[[1-(3-Fluorophenyl)tetrazol-5-yl]methyl]piperazine](/img/structure/B1650040.png)
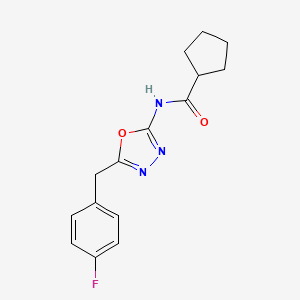
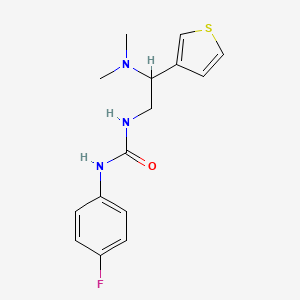

![4-(Benzo[d][1,3]dioxole-5-carbonyl)-3-methylpiperazin-2-one](/img/structure/B1650049.png)
![Methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B1650050.png)
![4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]-N~1~-(2-ethoxybenzyl)benzamide](/img/structure/B1650051.png)
![3-(4-methoxyphenyl)-1-(2-(3-methoxyphenyl)-2-oxoethyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B1650053.png)
![1-(2-(3,4-dimethylphenyl)-2-oxoethyl)-3-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B1650055.png)
